An In-depth Technical Guide to the Physicochemical Properties of Methyl Azepane-4-carboxylate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methyl Azepane-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
Methyl azepane-4-carboxylate hydrochloride is a heterocyclic compound of significant interest in the field of drug discovery and development. As a substituted azepane, this molecule serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active agents. The seven-membered saturated nitrogen-containing ring of the azepane moiety offers a flexible yet constrained conformation, which can be pivotal for achieving high-affinity binding to biological targets. The presence of a methyl ester at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl azepane-4-carboxylate hydrochloride, offering insights into its behavior in various experimental settings and its implications for drug design and formulation.
Molecular Structure and Chemical Identity
The foundational step in understanding the physicochemical profile of any compound is a thorough characterization of its molecular structure.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71307696&t=l"]; Methyl_azepane_4_carboxylate_hydrochloride; } caption="Chemical Structure of Methyl azepane-4-carboxylate hydrochloride"
Table 1: Chemical Identity of Methyl Azepane-4-carboxylate Hydrochloride
| Identifier | Value | Source |
| IUPAC Name | methyl azepane-4-carboxylate;hydrochloride | [1] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2] |
| Molecular Weight | 193.67 g/mol | [2] |
| CAS Number | 1383132-15-7 | [2] |
| Canonical SMILES | COC(=O)C1CCCNCC1.Cl | [1] |
| InChI Key | BFCUJOACQSXTBK-UHFFFAOYSA-N | [3] |
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available and estimated properties of Methyl azepane-4-carboxylate hydrochloride.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method/Comments |
| Physical State | Solid | [4] |
| Melting Point | Estimated: 120-130 °C | Based on the melting point of a structurally related azepane hydrochloride derivative (120.9-126.6 °C). |
| Boiling Point | Data not available | As a salt, it is expected to decompose at high temperatures. |
| Solubility | Expected to be soluble in water. | Amine hydrochlorides are generally water-soluble due to their ionic nature[5][6][7]. |
| pKa | Estimated: 10-11 | Based on the experimental pKa of the parent azepane (11.07)[8]. The electron-withdrawing effect of the ester may slightly lower this value. |
| LogP (predicted) | 0.5 (for the free base) | Calculated value from PubChem[3]. The hydrochloride salt will have a much lower apparent LogP. |
Experimental Protocols for Property Determination
To ensure scientific rigor, the determination of these physicochemical properties must follow validated experimental protocols.
Workflow for Physicochemical Characterization
Step-by-Step Methodologies
1. Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.
-
Procedure:
-
Accurately weigh 2-5 mg of Methyl azepane-4-carboxylate hydrochloride into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The onset and peak of the endothermic event are recorded as the melting range and melting point, respectively.
-
2. Aqueous Solubility by the Shake-Flask Method (OECD Guideline 105)
-
Principle: This method determines the saturation concentration of a substance in water at a given temperature.
-
Procedure:
-
Add an excess amount of Methyl azepane-4-carboxylate hydrochloride to a known volume of deionized water in a glass flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Withdraw a sample of the supernatant and filter it to remove any suspended particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the aqueous solubility.
-
3. pKa Determination by Potentiometric Titration
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added. The pKa corresponds to the pH at which half of the amine is deprotonated.
-
Procedure:
-
Accurately weigh and dissolve a known amount of Methyl azepane-4-carboxylate hydrochloride in water.
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the sample solution and record the initial pH.
-
Titrate the solution with a standardized solution of sodium hydroxide, adding small increments of the titrant.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Spectroscopic Profile: Fingerprinting the Molecule
Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in a molecule.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring, the methyl ester, and the N-H proton (which may be broad and exchangeable). The chemical shifts and coupling patterns will be characteristic of the cyclic structure.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the azepane ring, and the methyl carbon of the ester.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present.
-
Expected Absorptions:
-
N-H stretch: A broad absorption band is expected in the region of 2400-3200 cm⁻¹ for the ammonium salt.
-
C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹.
-
C-H stretch (alkane): Absorptions in the 2850-3000 cm⁻¹ region.
-
Stability and Degradation
Understanding the stability of a compound is crucial for its handling, storage, and formulation into a final drug product.
Storage and Handling:
-
Methyl azepane-4-carboxylate hydrochloride should be stored in a well-closed container, protected from moisture and light.[9]
-
Recommended storage is often under an inert atmosphere at refrigerated temperatures (2-8°C).[9]
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for drug development.
-
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield azepane-4-carboxylic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Stability: The susceptibility to oxidation should be evaluated, although there are no obvious functionalities that are highly prone to oxidation.
-
Photostability: The compound should be exposed to light of controlled wavelength and intensity to assess its photolytic stability.
-
Thermal Stability: The compound's stability at elevated temperatures should be determined to define appropriate storage and handling conditions.
Conclusion and Future Perspectives
Methyl azepane-4-carboxylate hydrochloride is a valuable building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is paramount for its effective utilization. This guide has provided a comprehensive overview of its chemical identity, key physicochemical parameters, and the experimental methodologies for their determination. While some experimental data for this specific compound are not publicly available, estimations based on structurally related analogs and established chemical principles provide a solid foundation for researchers. Further studies to experimentally determine the melting point, solubility profile, and a detailed analysis of its solid-state properties would be highly beneficial for its application in drug development. As the quest for novel therapeutics continues, a deep understanding of such fundamental molecular characteristics will remain a cornerstone of successful drug discovery.
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